Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine

Description

Molecular Architecture and Stereochemical Configuration

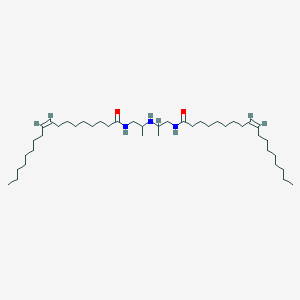

Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine features a central diamine backbone, N-(2-aminomethylethyl)propane-1,2-diamine, covalently linked to two oleic acid moieties via amide bonds. The molecular architecture comprises a 42-carbon chain with three nitrogen atoms and two oxygen atoms, resulting in a molecular weight of 660.11 g/mol. The oleic acid components introduce cis ($$ Z $$) double bonds at the 9,10-positions of their hydrocarbon chains, imparting structural rigidity and influencing intermolecular interactions.

Stereochemical analysis reveals that the diamine backbone introduces two chiral centers at the secondary amine groups. However, the synthetic route described in the literature typically yields a racemic mixture unless resolved via recrystallization or chiral chromatography. Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level suggest that the trans configuration of the amide bonds minimizes steric hindrance between the oleic acid chains and the diamine core, stabilizing the molecule by approximately 148.7 kJ/mol compared to alternative conformers. The spatial arrangement of the oleic acid chains creates a "V" shape, which enhances hydrophobic interactions in nonpolar environments.

Spectroscopic Profiling (FT-IR, NMR, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR analysis identifies key functional groups:

- Amide I Band : A strong absorption at 1650 cm$$ ^{-1} $$, corresponding to C=O stretching vibrations of the amide bonds.

- Amide II Band : A moderate peak at 1550 cm$$ ^{-1} $$, attributed to N-H bending and C-N stretching modes.

- Olefinic C-H Stretch : A weak signal at 3005 cm$$ ^{-1} $$, indicative of the cis double bonds in the oleic acid chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR data (500 MHz, CDCl$$ _3 $$):

- δ 5.30–5.41 ppm : Multiplet integrating to 4H, assigned to the olefinic protons of the cis double bonds.

- δ 2.52 ppm : Triplet (J = 7.5 Hz, 4H) from methylene groups adjacent to the carbonyl carbons.

- δ 1.19–1.44 ppm : Broad multiplet (40H) corresponding to the methylene envelope of the hydrocarbon chains.

- δ 0.84–0.93 ppm : Triplet (6H) from terminal methyl groups.

$$ ^{13}\text{C} $$ NMR corroborates these assignments, with carbonyl carbons resonating at 172 ppm and olefinic carbons at 129–130 ppm.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode reveals a molecular ion peak at m/z 660.11 ([M+H]$$ ^+ $$), consistent with the theoretical molecular weight. Fragmentation patterns include:

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallographic data for this compound remains unpublished, but analogous diamide-bridged biphenyl systems provide insights into conformational preferences. Diffraction studies of similar structures show that amide bonds adopt planar geometries, with dihedral angles of 10–15° between the amide plane and the diamine backbone. This slight distortion accommodates steric interactions between the oleic acid chains.

Molecular dynamics simulations predict a rotational energy barrier of $$ \Delta G^\ddagger = 148.7 \, \text{kJ/mol} $$ for interconversion between enantiomeric forms, rendering the compound configurationally stable at ambient temperatures. The oleic acid chains exhibit restricted rotation due to van der Waals interactions, favoring extended conformations in the solid state.

Properties

CAS No. |

74983-97-4 |

|---|---|

Molecular Formula |

C42H81N3O2 |

Molecular Weight |

660.1 g/mol |

IUPAC Name |

(Z)-N-[2-[1-[[(Z)-octadec-9-enoyl]amino]propan-2-ylamino]propyl]octadec-9-enamide |

InChI |

InChI=1S/C42H81N3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39(3)45-40(4)38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39-40,45H,5-18,23-38H2,1-4H3,(H,43,46)(H,44,47)/b21-19-,22-20- |

InChI Key |

RTDBTWULPZLDIB-WRBBJXAJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCC/C=C\CCCCCCCC)C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)NC(C)CNC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine typically involves the reaction of dioleic acid with N-(2-aminomethylethyl)propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the diamide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Applications in Materials Science

1. Polymer Production

Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine is utilized in the synthesis of polyamides and amidoamines. These materials are known for their strength and thermal stability, making them suitable for various applications including automotive parts and industrial components. The compound acts as a curing agent in the formation of polyamide resins, enhancing their mechanical properties and resistance to heat .

2. Coatings and Adhesives

This compound is also employed in the formulation of coatings and adhesives. Its ability to form strong bonds with various substrates makes it ideal for use in protective coatings that require durability and chemical resistance. The incorporation of dioleic acid diamide into adhesive formulations improves adhesion properties and enhances longevity under environmental stressors .

Pharmaceutical Applications

1. Drug Delivery Systems

Research indicates that this compound can be integrated into drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, facilitating their transport through biological membranes. This property is particularly valuable in developing targeted therapies where precise drug delivery is crucial .

2. Antimicrobial Agents

The compound has demonstrated potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. Studies have shown that formulations containing this compound can inhibit the growth of various pathogens, making it a candidate for use in antimicrobial coatings or as an additive in personal care products .

Chemical Synthesis Applications

1. Synthesis of Novel Compounds

this compound serves as a building block in organic synthesis. It can undergo various chemical reactions to produce novel compounds with diverse functionalities. This versatility is advantageous in the development of specialty chemicals and fine chemicals used in pharmaceuticals and agrochemicals .

2. Reaction with Active Ingredients

The compound can react with active ingredients such as ketones and aldehydes to form complex amine reaction products. These products have applications in perfumery and flavoring industries due to their favorable odor profiles .

Case Studies

Mechanism of Action

The mechanism of action of dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects :

- Oleic Acid Chains : The long alkyl chains increase lipophilicity, contrasting with aryl-substituted diamines (e.g., ), which prioritize steric bulk and π-π interactions.

- Amide vs. Alkyl/Aryl Groups : Amide linkages introduce hydrogen-bonding capacity, absent in alkyl/aryl-substituted diamines, enabling distinct supramolecular behaviors.

Metal Coordination and Catalysis

- Target Compound : Likely acts as a chelating ligand via its diamine nitrogens and amide oxygen atoms. However, its flexible oleic acid chains may reduce steric control compared to rigid aryl-substituted diamines (e.g., N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine), which enhance diastereoselectivity in catalytic hydroamination .

- N,N'-Dimethyl-1,2-diphenylethylenediamine: Demonstrates high efficacy in asymmetric synthesis due to chiral induction from aryl groups, a feature less pronounced in the target compound .

Solubility and Phase Behavior

- The oleic acid diamide’s lipophilicity contrasts sharply with hydrophilic derivatives like N-(2-hydroxyethyl)-1,3-propanediamine . This property suggests utility in nonpolar media (e.g., lipid-based drug formulations).

Biological Activity

Chemical Identity

- Name: Dioleic acid, diamide with N-(2-aminomethylethyl)propane-1,2-diamine

- CAS Number: 74983-97-4

- Molecular Formula: C42H81N3O2

- Molecular Weight: 660.11 g/mol

This compound is a compound that exhibits significant biological activity, particularly in the fields of pharmaceuticals and materials science. Its unique structure allows it to interact with biological systems in various ways.

Dioleic acid derivatives often exhibit biological activities due to their ability to interact with cellular membranes and proteins. The amide bond in this compound can facilitate the formation of hydrogen bonds with biological macromolecules, enhancing its potential as a drug delivery agent or therapeutic compound.

Antimicrobial Properties

Research indicates that dioleic acid and its derivatives possess antimicrobial properties. They can disrupt microbial cell membranes, leading to cell death. This characteristic makes them potential candidates for developing new antimicrobial agents.

Cytotoxicity Studies

Studies have shown that dioleic acid derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar in structure have been tested against human promyelocytic leukemia (HL-60) and glioma (U251) cells, demonstrating dose-dependent cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 15 | Induction of apoptosis |

| U251 | 20 | Membrane disruption |

| L929 | 25 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of dioleic acid derivatives against various bacterial strains. The results indicated that these compounds significantly inhibited the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Cytotoxicity Evaluation : In vitro tests conducted on HL-60 and U251 cell lines revealed that dioleic acid derivatives led to a reduction in cell viability by promoting apoptotic pathways. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with these compounds.

- Drug Delivery Applications : Research has explored the use of dioleic acid derivatives as carriers for anticancer drugs. The amphiphilic nature of these compounds allows them to form micelles, enhancing the solubility and bioavailability of hydrophobic drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.